molecular formula C11H14O4S B3151093 3-[(2-Methylbenzyl)sulfonyl]propanoic acid CAS No. 702696-08-0

3-[(2-Methylbenzyl)sulfonyl]propanoic acid

Cat. No.: B3151093
CAS No.: 702696-08-0
M. Wt: 242.29 g/mol
InChI Key: NLTFRALRLMCOLH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(2-Methylbenzyl)sulfonyl]propanoic acid typically involves the sulfonylation of 2-methylbenzyl chloride followed by a reaction with propanoic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the sulfonylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(2-Methylbenzyl)sulfonyl]propanoic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(2-Methylbenzyl)sulfonyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein structure and function . This interaction can affect various cellular pathways and processes, making it a valuable tool for studying biochemical mechanisms.

Comparison with Similar Compounds

Similar compounds to 3-[(2-Methylbenzyl)sulfonyl]propanoic acid include other sulfonyl-containing compounds such as:

  • 4-[(2-Methylbenzyl)sulfonyl]butanoic acid
  • 2-[(2-Methylbenzyl)sulfonyl]ethanoic acid
  • 3-[(2-Chlorobenzyl)sulfonyl]propanoic acid

. The uniqueness of this compound lies in its specific molecular configuration, which can influence its reactivity and interactions with biological molecules.

Properties

IUPAC Name

3-[(2-methylphenyl)methylsulfonyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-9-4-2-3-5-10(9)8-16(14,15)7-6-11(12)13/h2-5H,6-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTFRALRLMCOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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